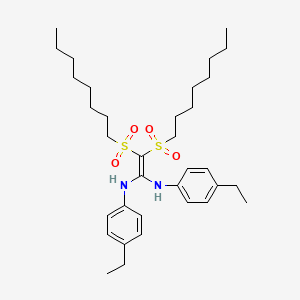![molecular formula C30H36N6O2 B11105187 5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11105187.png)
5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrazole structure, followed by the introduction of various substituents through a series of reactions. Key steps may include:
Formation of the Pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Substitution Reactions: Introduction of methyl and phenyl groups through substitution reactions, which may involve reagents such as alkyl halides and aryl halides.
Condensation Reactions: Formation of the final compound through condensation reactions, where intermediate products are combined to form the desired structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden
- 4-Methylphenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets 5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C30H36N6O2 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
5-methyl-4-[6-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]hexyliminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C30H36N6O2/c1-21-9-13-25(14-10-21)35-29(37)27(23(3)33-35)19-31-17-7-5-6-8-18-32-20-28-24(4)34-36(30(28)38)26-15-11-22(2)12-16-26/h9-16,19-20,33-34H,5-8,17-18H2,1-4H3 |
InChI Key |
UYOQTIJFZLOQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NCCCCCCN=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11105106.png)
![1-(1-naphthylmethyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B11105108.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11105112.png)
![5-({3-Ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11105115.png)

![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B11105118.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11105123.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B11105126.png)
![N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11105137.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11105139.png)
![1-(5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B11105162.png)
![4-amino-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11105170.png)


